molecular formula C7H7BrN2O2 B8786580 (2-Bromo-6-nitrophenyl)methanamine

(2-Bromo-6-nitrophenyl)methanamine

Cat. No. B8786580
M. Wt: 231.05 g/mol
InChI Key: PTQLBJPXFPKLKN-UHFFFAOYSA-N
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Description

(2-Bromo-6-nitrophenyl)methanamine is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-6-nitrophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-6-nitrophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Bromo-6-nitrophenyl)methanamine

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

(2-bromo-6-nitrophenyl)methanamine

InChI

InChI=1S/C7H7BrN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4,9H2

InChI Key

PTQLBJPXFPKLKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-bromo-2-fluoro-3-nitrobenzene (3.96 g, 18 mmol), 2M methylamine in MeOH (18 mL, 36 mmol) and DIPEA (3.3 mL, 19 mmol) was stirred for 3 h at RT. The reaction mixture was concentrated in vacuo. The resulting residue was taken up in DCM (100 mL) and washed with sat. NaHCO3 (100 mL). The aqueous layer was further extracted with DCM (100 mL). The combined organic fractions were washed with brine (50 mL), dried over Na2SO4 and concentrated in vacuo to afford the title compound as bright orange oil (4.16 g, 99%). LCMS (Method C): RT 3.39 min [M+H]+ 231 (for 79Br). 1H NMR (CDCl3, 400 MHz): δ 7.86 (1H, dd, J=8.5, 1.5 Hz), 7.67 (1H, dd, J=8.0, 1.5 Hz), 6.67 (1H, dd, J=8.5, 8.0 Hz), 3.13 (1H, bs), 3.01 (3H, d, J=5.5 Hz).
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-2-fluoronitrobenzene (1 g) in THF (8.3 ml) is heated in the presence of N,N-diisopropylethylamine (690 μA) and of methylamine (2.54 ml) in a microwave reactor (105° C., 30 min). The reaction medium is concentrated and then taken up in ethyl acetate, and then washed with water and then with brine. The organic extracts are combined, dried over magnesium sulphate, filtered and evaporated under reduced pressure. (2-Bromo-6-nitrophenyl)methylamine (1 g) is isolated in the form of an orange solid, and is used as it is in the next stage.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
solvent
Reaction Step One

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